molecular formula C12H10N2O4 B2539643 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid CAS No. 67387-52-4

4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid

Cat. No.: B2539643
CAS No.: 67387-52-4
M. Wt: 246.222
InChI Key: LHTADVWQJRLHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid is a chemical compound with the molecular formula C12H10N2O4 and a molecular weight of 246.22 g/mol . It is primarily used in research and has applications in various scientific fields. This compound is known for its unique structure, which includes an oxazole ring and a benzoic acid moiety.

Preparation Methods

The synthesis of 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid can be compared with similar compounds such as:

    4-(5-Methyl-1,2-oxazole-4-carboxamido)benzoic acid: Similar structure but with a carboxamido group instead of an amido group.

    4-(5-Methyl-1,2-oxazole-4-amido)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.

    4-(5-Methyl-1,2-oxazole-4-amido)benzamide: Similar structure but with a benzamide moiety instead of a benzoic acid moiety.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7-10(6-13-18-7)11(15)14-9-4-2-8(3-5-9)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTADVWQJRLHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.